molecular formula C10H22O4S B14197403 2-Hydroxyethyl octane-1-sulfonate CAS No. 842071-44-7

2-Hydroxyethyl octane-1-sulfonate

Cat. No.: B14197403
CAS No.: 842071-44-7
M. Wt: 238.35 g/mol
InChI Key: ZVUMCNWULASPQB-UHFFFAOYSA-N
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Description

2-Hydroxyethyl octane-1-sulfonate is an organosulfur compound characterized by an octane chain linked to a sulfonate ester group, which is further bonded to a 2-hydroxyethyl moiety. Its molecular structure combines hydrophobic (alkyl chain) and hydrophilic (sulfonate and hydroxyethyl) components, making it relevant for applications requiring surfactant properties or controlled solubility.

Properties

CAS No.

842071-44-7

Molecular Formula

C10H22O4S

Molecular Weight

238.35 g/mol

IUPAC Name

2-hydroxyethyl octane-1-sulfonate

InChI

InChI=1S/C10H22O4S/c1-2-3-4-5-6-7-10-15(12,13)14-9-8-11/h11H,2-10H2,1H3

InChI Key

ZVUMCNWULASPQB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCS(=O)(=O)OCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxyethyl octane-1-sulfonate can be synthesized through the reaction of octane-1-sulfonyl chloride with ethylene glycol. The reaction typically occurs under basic conditions, often using a base such as sodium hydroxide to facilitate the reaction. The general reaction scheme is as follows:

[ \text{Octane-1-sulfonyl chloride} + \text{Ethylene glycol} \rightarrow \text{this compound} + \text{Hydrochloric acid} ]

Industrial Production Methods

In industrial settings, the production of this compound involves the continuous addition of ethylene glycol to a solution of octane-1-sulfonyl chloride under controlled temperature and pressure conditions. The reaction mixture is then neutralized, and the product is purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl octane-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the sulfonate group under basic conditions.

Major Products

    Oxidation: The major product is 2-oxoethyl octane-1-sulfonate.

    Substitution: Depending on the nucleophile, products can include sulfonamide or sulfonate ester derivatives.

Scientific Research Applications

2-Hydroxyethyl octane-1-sulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell culture media to improve cell growth and viability.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Utilized in the formulation of detergents, emulsifiers, and personal care products.

Mechanism of Action

The mechanism of action of 2-Hydroxyethyl octane-1-sulfonate is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of hydrophobic and hydrophilic substances. This property is crucial in its applications in detergents and emulsifiers.

Comparison with Similar Compounds

Sodium Alkyl Sulfonates

Examples :

  • Sodium 1-heptanesulfonate (CAS 22767-50-6)
  • Sodium 1-hexanesulfonate (CAS 2832-45-3)
  • Sodium 2-methylprop-2-ene-1-sulphonate (CAS 1561-92-8)

Key Comparisons :

Property 2-Hydroxyethyl Octane-1-Sulfonate Sodium Alkyl Sulfonates
Solubility Moderate in polar solvents High water solubility
Counterion Hydroxyethyl ester Sodium (ionic)
Alkyl Chain Length C8 C6 (hexane), C7 (heptane)
Applications Specialty surfactants, coatings Detergents, ion-pair reagents
  • The hydroxyethyl ester group reduces water solubility compared to ionic sodium sulfonates, making it more suitable for non-aqueous systems .
  • Longer alkyl chains (C8 vs. C6/C7) enhance hydrophobicity, affecting micelle formation in surfactant applications .

Hydroxyethyl-Containing Compounds

Examples :

  • Poly(2-hydroxyethyl methacrylate) (HEMA)
  • Etophylline (7-(2-Hydroxyethyl)-1,3-dimethylxanthine)

Key Comparisons :

Property This compound HEMA Etophylline
Functional Groups Sulfonate, hydroxyethyl Methacrylate, hydroxyethyl Xanthine, hydroxyethyl
Reactivity Acidic sulfonate group Polymerizable double bond Pharmacological activity
Applications Industrial surfactants Biomedical hydrogels Bronchodilator drug
  • HEMA’s polymerizable methacrylate group enables biomedical uses (e.g., contact lenses), contrasting with the sulfonate’s surfactant role .
  • Etophylline’s hydroxyethyl group enhances solubility for drug delivery, while the sulfonate’s hydroxyethyl aids solvent compatibility in industrial settings .

Aromatic Sulfonates

Example :

  • Dipotassium 7-hydroxynaphthalene-1,3-disulphonate (CAS 842-18-2)

Key Comparisons :

Property This compound Aromatic Sulfonates
Structure Aliphatic alkyl chain Naphthalene ring
Solubility Moderate in organic solvents High water solubility
Applications Surfactants, emulsifiers Dyes, catalysts
  • Aromatic sulfonates exhibit higher thermal stability and water solubility due to conjugated π-systems and multiple sulfonate groups .

Research Findings and Data

Hydrogen-Bonding and Hydration Behavior

  • NMR studies on hydroxyethyl-containing polymers (e.g., HEMA) reveal that the hydroxyethyl group forms stable hydrogen bonds with water, enhancing hydration . This property is critical for this compound’s performance in emulsification.

Toxicity and Environmental Impact

  • Sodium alkyl sulfonates (C6–C8) are generally low-toxicity surfactants, whereas phosphonofluoridates (e.g., O-1-Ethylhexyl ethylphosphonofluoridate) are highly toxic due to their neurotoxic activity . This compound’s ester linkage may reduce acute toxicity compared to ionic sulfonates.

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